molecular formula C9H5BrF3N3O B14890284 N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B14890284
M. Wt: 308.05 g/mol
InChI Key: JOTBMKCDJPJOIT-UHFFFAOYSA-N
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Description

N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their significant biological and therapeutic value

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This reaction proceeds via C–C bond cleavage and is mild and metal-free .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce dehalogenated compounds, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide exerts its effects involves its interaction with specific molecular targets. The bromo and trifluoroacetamide groups enhance its binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar core structure but lack the bromo and trifluoroacetamide groups.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but differ in the substituents attached.

Uniqueness

This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3O/c10-5-1-2-16-4-6(14-7(16)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTBMKCDJPJOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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